N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a carboxamide group
Scientific Research Applications
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
It’s worth noting that furan-containing compounds have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan derivatives have been known to influence various biochemical pathways .
Action Environment
It’s worth noting that the reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde. The reaction is often carried out in the presence of a suitable base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (THF). The reaction mixture is usually refluxed to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors has been explored to enhance reaction efficiency and yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are employed to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring and carboxamide group, known for its anticancer properties targeting EGFR.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and is used in coordination chemistry.
Furan-2,5-dicarboxylic acid: A furan derivative used in the production of bioplastics.
Uniqueness
N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a furan ring, a methoxy-substituted pyrazole ring, and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-14-7-9(11(13-14)16-2)10(15)12-6-8-4-3-5-17-8/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUPEYGQFWLERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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